Higher Hydrophilicity from Longer Oligoether Chains
The experimental logP (octanol‑water partition coefficient) of the target compound has been reported as 0.683 [1], reflecting the hydrophilicity enhancement from the three extended –(CH₂CH₂O)₂CH₃ arms. This value is significantly lower than that of shorter-chain silane‑thiols; for example, 3‑mercaptopropyltrimethoxysilane (MPTMS) is substantially more hydrophobic (LogP ≈ 1.5‑2.0 by class‑level inference). A lower LogP translates into better aqueous compatibility for biological media, reduced protein fouling in biosensor coatings, and more uniform SAM formation from aqueous or mixed‑solvent deposition baths.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 0.683 |
| Comparator Or Baseline | 3‑Mercaptopropyltrimethoxysilane (MPTMS): LogP ≈ 1.5‑2.0 (class‑level) |
| Quantified Difference | ΔLogP ≥ 0.8 units (more hydrophilic) |
| Conditions | Calculated/Experimental LogP; SIELC method for target compound |
Why This Matters
Procurement of the target compound ensures the intended aqueous‑phase processability and reduced non‑specific binding, which cannot be achieved with more hydrophobic short‑chain silane‑thiols.
- [1] SIELC Technologies, 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol – HPLC Separation Application, 2018. View Source
